molecular formula C20H21BrN2O3S B2769420 (Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-23-8

(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2769420
M. Wt: 449.36
InChI Key: WNOQRJVOUAPGFJ-XDOYNYLZSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and studied their biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with different acids . The intermediate compounds are then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions, condensation, and other organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring. These properties can be analyzed using various techniques and are important for understanding the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Microwave-Promoted Synthesis

Microwave irradiation has been utilized to promote the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a cleaner, more efficient, and faster method compared to traditional thermal heating. This method could potentially be applied to the synthesis of compounds similar to "(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" for research purposes (Saeed, 2009).

Antifungal Activity

New thiazole derivatives, including benzamides, have been synthesized and evaluated for their antifungal activity. Such studies indicate the potential of benzamide derivatives in developing antifungal agents, suggesting a possible application area for "(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" (Narayana et al., 2004).

Anti-Infective Drugs

Thiazolides, including nitazoxanide, a compound related to thiazole and benzamide derivatives, have shown a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses. This research highlights the potential of thiazole-containing benzamides in developing anti-infective drugs (Hemphill, Müller, & Müller, 2012).

Photosensitizer for Cancer Treatment

Benzothiazole derivatives have been developed as photosensitizers with high singlet oxygen quantum yield, indicating their potential application in photodynamic therapy for cancer treatment. This suggests that benzamide and thiazole derivatives could be explored for similar applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Benzamide Derivatives

Efficient synthesis of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides has been achieved, demonstrating the versatility of thiazole and benzamide chemistry for producing compounds with potential biological activity (Saeed & Rafique, 2013).

Future Directions

Benzothiazole and its derivatives continue to be an area of active research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name

2-bromo-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-3-25-12-11-23-17-10-9-14(26-4-2)13-18(17)27-20(23)22-19(24)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQRJVOUAPGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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